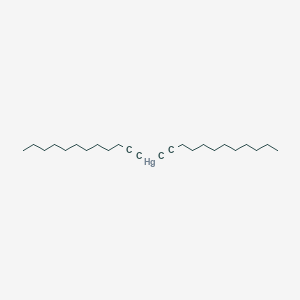
Di(dodec-1-yn-1-yl)mercury
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Di(dodec-1-yn-1-yl)mercury is an organomercury compound characterized by the presence of two dodec-1-yn-1-yl groups attached to a central mercury atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Di(dodec-1-yn-1-yl)mercury typically involves the reaction of dodec-1-yne with mercury salts. One common method is the reaction of dodec-1-yne with mercuric chloride (HgCl2) in the presence of a base such as sodium hydroxide (NaOH). The reaction is carried out under an inert atmosphere to prevent oxidation and is usually performed at room temperature.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.
Analyse Des Réactions Chimiques
Types of Reactions: Di(dodec-1-yn-1-yl)mercury undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form mercury(II) oxide and corresponding dodec-1-yne derivatives.
Reduction: Reduction reactions can convert this compound to elemental mercury and dodec-1-yne.
Substitution: The compound can participate in substitution reactions where the dodec-1-yn-1-yl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds are employed.
Major Products Formed:
Oxidation: Mercury(II) oxide and dodec-1-yne derivatives.
Reduction: Elemental mercury and dodec-1-yne.
Substitution: Various substituted organomercury compounds.
Applications De Recherche Scientifique
Di(dodec-1-yn-1-yl)mercury has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of new drugs.
Industry: this compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Di(dodec-1-yn-1-yl)mercury involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with thiol groups in proteins, leading to inhibition of enzyme activity. Additionally, it can disrupt cellular processes by interfering with metal ion homeostasis and generating reactive oxygen species (ROS).
Comparaison Avec Des Composés Similaires
Dimethylmercury: Another organomercury compound with two methyl groups attached to mercury.
Diethylmercury: Contains two ethyl groups attached to mercury.
Diphenylmercury: Features two phenyl groups attached to mercury.
Comparison: Di(dodec-1-yn-1-yl)mercury is unique due to the presence of long alkynyl chains, which impart distinct chemical properties compared to other organomercury compounds
Propriétés
Numéro CAS |
69775-82-2 |
|---|---|
Formule moléculaire |
C24H42Hg |
Poids moléculaire |
531.2 g/mol |
Nom IUPAC |
bis(dodec-1-ynyl)mercury |
InChI |
InChI=1S/2C12H21.Hg/c2*1-3-5-7-9-11-12-10-8-6-4-2;/h2*3,5-12H2,1H3; |
Clé InChI |
XGNGMMLPUNXZOQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCC#C[Hg]C#CCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


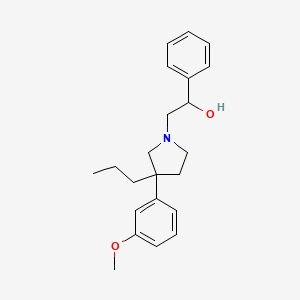




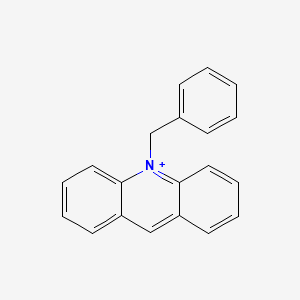
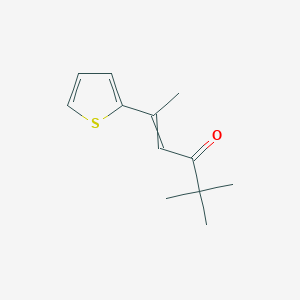
![1-[(2-Hydroxyethyl)thio]-3-(octyloxy)-2-propanol](/img/structure/B14465269.png)
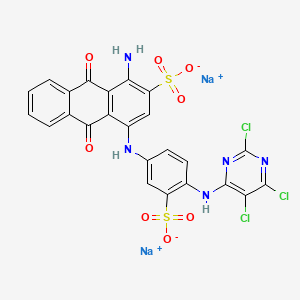
![Ethanesulfonic acid, 2,2'-[(2,2'-dimethoxy[1,1'-biphenyl]-4,4'-diyl)bis(1-methyl-2-triazene-3,1-diyl)]bis-, disodium salt](/img/structure/B14465284.png)
![3,3'-[[1,1'-Biphenyl]-4,4'-diyldi(hydrazin-2-yl-1-ylidene)]bis(6-oxocyclohexa-1,4-diene-1-carbaldehyde)](/img/structure/B14465285.png)
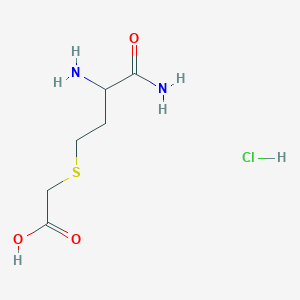
![7-Methyl-3-oxo-2,3-dihydro-1H-cyclopenta[a]naphthalene-1-carboxylic acid](/img/structure/B14465295.png)
![Benzyl 2-[[2-[[3-hydroxy-2-(phenylmethoxycarbonylamino)butanoyl]amino]acetyl]amino]acetate](/img/structure/B14465310.png)
